Cas no 56108-27-1 (1-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperdinol)

1-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperdinol structure
56108-27-1 structure
Product Name:1-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperdinol
CAS-nummer:56108-27-1
MF:C19H20F3NO
MW:335.363415718079
CID:56896
PubChem ID:12718203
Update Time:2025-04-18

1-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperdinol Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperdinol
    • 1-BENZYL-4-HYDROXY-4-(3-TRIFLUOROTOLYL)PIPERIDINOL
    • 1-BENZYL-4-HYDROXY-4-(3-TRIDLUOROTOLYL)PIPERIDINOL
    • 1-(Phenylmethyl)-4-(3-(trifluoromethyl)phenyl)-4-piperidinol
    • 1-Benzyl-4-hydroxy-4-(3-trifluorotolyl)pi-peridine
    • 1-benzyl-2-phenyl-4-(trifluoromethyl)piperidin-4-ol
    • 1-Benzyl-4-(3-trifuoromethyl)phenyl-4-piperdinol
    • 1-benzyl-4-(3-trifluoromethylphenyl)piperidin-4-ol
    • 1-benzyl-4-[3-(trifluoromethyl)phenyl]-4-piperidinol
    • A8078
    • N-Benzyl-4-(3-trifuoromethyl)-phenyl-4-piperidinol
    • 1-Benzyl-4-(3-(trifluoromethyl)phenyl)piperidin-4-ol
    • 56108-27-1
    • N-BENZYL-4-(TRIFLUOROMETHYL)PHENYL-4-HYDROXYPIPERIDINE
    • SCHEMBL3136902
    • 1-Benzyl-4-[3-(trifluoromethyl)phenyl]piperid-4-ol
    • FT-0767907
    • 1-Benzyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol
    • Inchi: 1S/C19H20F3NO/c20-19(21,22)17-8-4-7-16(13-17)18(24)9-11-23(12-10-18)14-15-5-2-1-3-6-15/h1-8,13,24H,9-12,14H2
    • InChI-sleutel: GJTGVCFKLBBSNT-UHFFFAOYSA-N
    • LACHT: FC(C1=CC=CC(=C1)C1(CCN(CC2C=CC=CC=2)CC1)O)(F)F

Berekende eigenschappen

  • Exacte massa: 335.15000
  • Monoisotopische massa: 335.14969875g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 3
  • Complexiteit: 398
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.8
  • Topologisch pooloppervlak: 23.5Ų

Experimentele eigenschappen

  • Dichtheid: 1.345
  • Kookpunt: 486.724 °C at 760 mmHg
  • Vlampunt: 486.724 °C at 760 mmHg
  • PSA: 23.47000
  • LogboekP: 4.12690
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